3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
Description
The compound 3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione features a hybrid structure combining a biphenyl-methoxy-sulfonyl moiety, a pyrrolidine ring, and an oxazolidine-2,4-dione core. Key structural attributes include:
- Sulfonyl-pyrrolidine linkage: The sulfonamide group (-SO₂-) attached to pyrrolidine likely contributes to metabolic stability and hydrogen-bonding capacity .
- Oxazolidine-2,4-dione: This heterocycle is associated with anticonvulsant and antimicrobial activities in pharmaceuticals, suggesting possible bioactivity .
While direct studies on this compound are absent in the provided evidence, its structural motifs align with pharmacologically active analogs, enabling indirect comparisons.
Properties
IUPAC Name |
3-[1-[4-(4-methoxyphenyl)phenyl]sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-27-17-6-2-14(3-7-17)15-4-8-18(9-5-15)29(25,26)21-11-10-16(12-21)22-19(23)13-28-20(22)24/h2-9,16H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMUQUQROBDZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(C3)N4C(=O)COC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the biphenyl sulfonyl intermediate: This involves the sulfonylation of 4’-methoxy-[1,1’-biphenyl]-4-amine using sulfonyl chloride under basic conditions.
Pyrrolidine ring formation: The intermediate is then reacted with a suitable pyrrolidine derivative to form the pyrrolidin-3-yl group.
Oxazolidine-2,4-dione formation: Finally, the oxazolidine-2,4-dione moiety is introduced through a cyclization reaction involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the biphenyl ring.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxazolidine compounds exhibit notable anticancer properties. Studies have shown that compounds similar to 3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can inhibit cell proliferation in various cancer cell lines. For example, a study highlighted the synthesis of oxazolidine derivatives that demonstrated significant cytotoxicity against leukemia cells, suggesting a potential role in cancer therapy .
Antimicrobial Properties
The oxazolidine scaffold is known for its antibacterial activity. Compounds with similar structures have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group in this compound enhances its antimicrobial activity by interfering with bacterial folate synthesis pathways .
Central Nervous System Effects
Oxazolidine derivatives have been investigated for their effects on the central nervous system (CNS). Some studies suggest that these compounds may act as modulators of neurotransmitter systems, offering potential therapeutic benefits in treating conditions such as anxiety and depression. The pyrrolidine moiety in this compound may contribute to its CNS activity by interacting with specific receptors .
Mechanistic Insights
The mechanism of action for compounds like this compound often involves:
- Inhibition of Enzymatic Activity : Many oxazolidine derivatives inhibit enzymes critical for cell division and survival in cancer cells.
- Modulation of Signal Transduction Pathways : These compounds can alter signaling pathways involved in cell growth and apoptosis.
Case Study 1: Antileukemic Activity
A study published on novel piperidine derivatives demonstrated that similar compounds displayed significant antileukemic activity through apoptosis induction in cancer cells. The research highlighted how structural modifications influenced biological activity, paving the way for new therapeutic agents .
Case Study 2: Multicomponent Reactions
Research into multicomponent reactions (MCRs) has shown that oxazolidine derivatives can be synthesized efficiently using this method. MCRs allow for the rapid assembly of complex molecules from simpler precursors, which is advantageous in drug discovery . This approach has been utilized to create libraries of compounds with potential bioactivity.
Mechanism of Action
The mechanism of action of 3-(1-((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The biphenyl and pyrrolidine moieties may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
The compound 3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a member of the oxazolidinone family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound features an oxazolidine ring, a pyrrolidine moiety, and a biphenyl sulfonamide group. The presence of these functional groups significantly influences its biological activity.
Chemical Structure
| Component | Description |
|---|---|
| Oxazolidine | A five-membered ring containing oxygen and nitrogen, known for antibiotic properties. |
| Pyrrolidine | A five-membered ring with nitrogen that can enhance binding to biological targets. |
| Biphenyl Sulfonamide | A sulfonamide group attached to a biphenyl system that may improve solubility and interaction with proteins. |
Antimicrobial Activity
Research indicates that compounds with oxazolidine structures often exhibit antimicrobial properties . For instance, similar compounds have shown effectiveness against various bacterial strains by inhibiting protein synthesis. The biphenyl sulfonamide moiety may enhance this activity by improving the compound's ability to penetrate bacterial membranes.
- Mechanism of Action : The oxazolidine core can bind to the ribosomal subunit in bacteria, blocking protein synthesis and leading to cell death.
- Case Study : A study demonstrated that related oxazolidinones effectively inhibited Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Anticancer Activity
The compound's structure suggests potential anticancer properties . Similar oxazolidinones have been studied for their ability to induce apoptosis in cancer cells.
- Mechanism of Action : The compound may interfere with signaling pathways critical for cancer cell survival, such as the PI3K/Akt pathway.
- Research Findings : In vitro studies have shown that derivatives of oxazolidinones can inhibit proliferation in various cancer cell lines, including leukemia and melanoma .
Enzyme Inhibition
The sulfonamide group is known for its ability to act as a competitive inhibitor for certain enzymes.
- Target Enzymes : Compounds like this may inhibit enzymes involved in folate metabolism or other biosynthetic pathways.
- Experimental Evidence : Preliminary studies indicate that similar compounds can inhibit dihydropteroate synthase, an enzyme critical for bacterial survival .
Comparative Analysis with Related Compounds
A comparison of this compound with other structurally related compounds reveals its unique position in medicinal chemistry.
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Oxazolidinone A | Simple oxazolidine core | Antibacterial | Lacks biphenyl group |
| Sulfonamide B | Sulfonamide without cyclic structures | Anticancer | No oxazolidine ring |
| Biphenyl C | Biphenyl structure only | Limited activity | No nitrogen-containing ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
